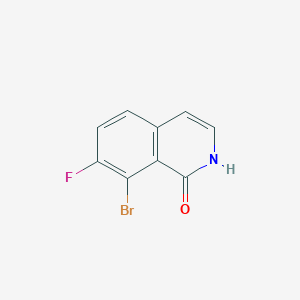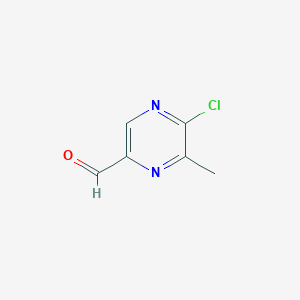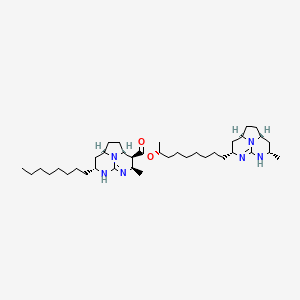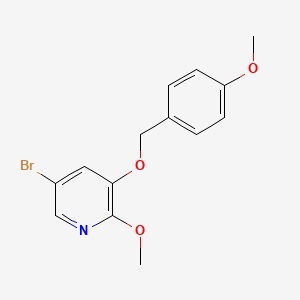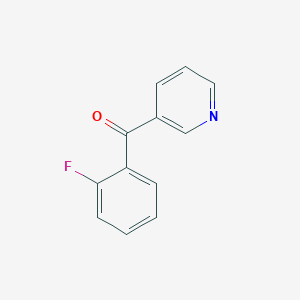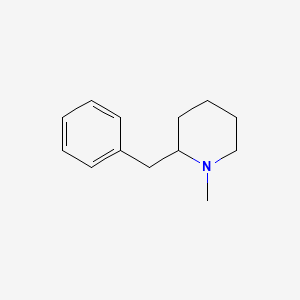
2-Benzyl-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom. This compound is structurally characterized by a benzyl group attached to the second carbon of the piperidine ring and a methyl group attached to the first carbon. It is known for its stimulant properties and is used primarily as a synthetic intermediate in the production of other drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: Benzylamine or benzyl alcohol.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-methylpiperidine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of norepinephrine and, to a lesser extent, dopamine. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine and leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced stimulation of adrenergic receptors, leading to increased alertness and energy .
Comparaison Avec Des Composés Similaires
Methylphenidate: A stimulant drug used to treat attention deficit hyperactivity disorder (ADHD).
Desoxypipradrol: A stimulant with a longer duration of action compared to methylphenidate.
4-Benzylpiperidine: Another piperidine derivative with similar stimulant properties.
Uniqueness: 2-Benzyl-1-methylpiperidine is unique in its specific binding affinity for the norepinephrine transporter, which is significantly higher than its affinity for the dopamine transporter. This selective action makes it less potent in terms of dopamine-related effects compared to other stimulants like methylphenidate .
Propriétés
Numéro CAS |
31414-56-9 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Clé InChI |
OXIVWFPBZQTUTR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
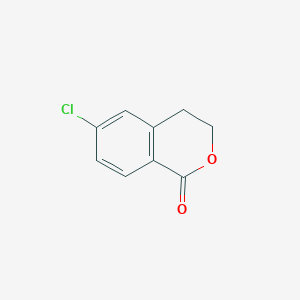
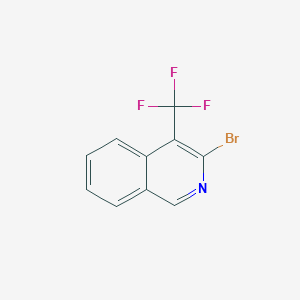
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)



